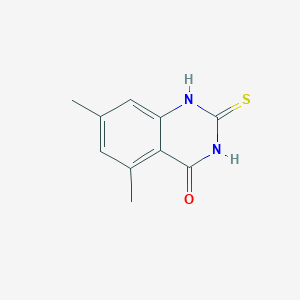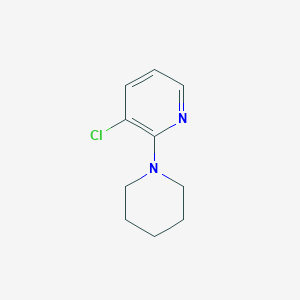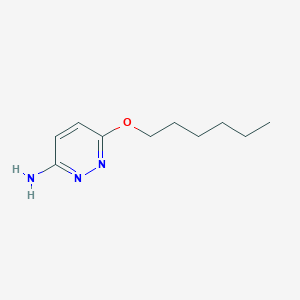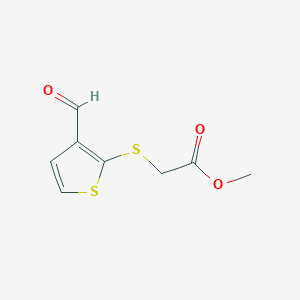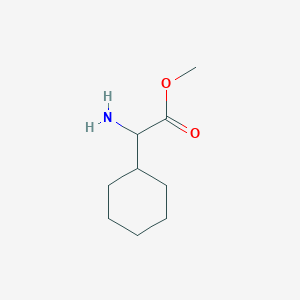
1-ethyl-3-prop-2-enylbenzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-3-prop-2-enylbenzimidazol-2-imine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features an imidazole ring fused to a benzene ring, with ethyl and prop-2-enyl substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with an aldehyde or ketone, followed by the introduction of ethyl and prop-2-enyl groups through alkylation reactions. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization and subsequent alkylation steps.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Solvent selection and purification techniques, such as recrystallization or chromatography, are also crucial for obtaining the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-prop-2-enylbenzimidazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-ethyl-3-prop-2-enylbenzimidazol-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-3-prop-2-enylbenzimidazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.
Comparison with Similar Compounds
Similar Compounds
1-ethylbenzimidazole: Lacks the prop-2-enyl group, which may affect its biological activity.
3-prop-2-enylbenzimidazole: Lacks the ethyl group, which may influence its chemical reactivity.
1-methyl-3-prop-2-enylbenzimidazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
1-ethyl-3-prop-2-enylbenzimidazol-2-imine is unique due to the presence of both ethyl and prop-2-enyl groups, which can influence its chemical and biological properties. These substituents can affect the compound’s solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylbenzimidazol-2-imine |
InChI |
InChI=1S/C12H15N3/c1-3-9-15-11-8-6-5-7-10(11)14(4-2)12(15)13/h3,5-8,13H,1,4,9H2,2H3 |
InChI Key |
BQOVFDKHAWCJFY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC=C |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=N)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-(4-bromo-2-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494503.png)
![3-amino-N-(4-bromo-3-methylphenyl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494504.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494505.png)
![5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B494510.png)

![3-(2-methyl-2-propenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B494515.png)

![[(Z)-2-bromo-3-(dimethylamino)prop-2-enylidene]-dimethylazanium](/img/structure/B494521.png)
![[(Z)-2-cyclohexyl-1-ethoxyethenoxy]-trimethylsilane](/img/structure/B494522.png)
